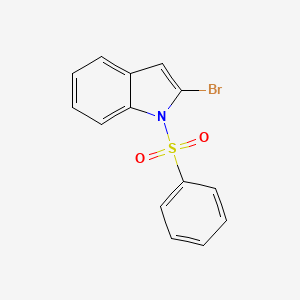

2-Bromo-1-(phenylsulphonyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-1-(phenylsulphonyl)-1H-indole is a useful research compound. Its molecular formula is C14H10BrNO2S and its molecular weight is 336.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Functionalization

- A study by Moriyama et al. (2015) developed a regioselective C(sp2)-H dual functionalization of indoles to provide 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions, highlighting the potential for creating complex molecules (Moriyama, Ishida, & Togo, 2015).

- Gao Zhao-chan's (2013) work synthesized 5-Bromo-3-[(3,4,5-trimethoxy-phenyl) thio]-1H-indole, showcasing the compound's utility in organic synthesis (Zhao-chan, 2013).

Development of Novel Compounds

- Liu et al. (2012) achieved an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, demonstrating the compound's role in generating new chemical entities (Liu, Li, Chen, & Wang, 2012).

- Zhang and Larock (2003) used 2-bromo-1H-indole derivatives for the palladium-catalyzed synthesis of gamma-carbolines, a class of compounds with various applications (Zhang & Larock, 2003).

Potential in Antidiabetic and Anticancer Therapies

- Nazir et al. (2018) explored indole-based compounds as anti-diabetic agents, with 2-bromo-N-phenyl/arylacetamides showing promising results (Nazir et al., 2018).

- Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, indicating the compound's relevance in medical research (Yılmaz et al., 2020).

Application in Organic Chemistry and Material Science

- Huang et al. (2012) conducted a metal-free sulfenylation of indoles, leading to novel 2-bromo-3-arylthioindole derivatives (Huang et al., 2012).

- Gao et al. (2014) developed a one-pot approach to synthesize 1,2-disubstituted indoles, illustrating the compound's versatility in synthetic strategies (Gao, Shao, Zhu, Zhu, Mao, Wang, & Lv, 2014).

作用機序

- Electrophilic Aromatic Substitution (EAS) : The compound undergoes electrophilic substitution reactions due to its aromatic nature. In the first step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding the substituted benzene ring .

Mode of Action

Its potential applications and environmental impact warrant investigation .

特性

IUPAC Name |

1-(benzenesulfonyl)-2-bromoindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-14-10-11-6-4-5-9-13(11)16(14)19(17,18)12-7-2-1-3-8-12/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILGYNXRWCVNEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559997 |

Source

|

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121963-39-1 |

Source

|

| Record name | 1-(Benzenesulfonyl)-2-bromo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)